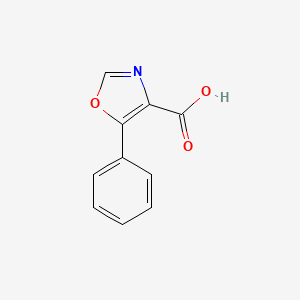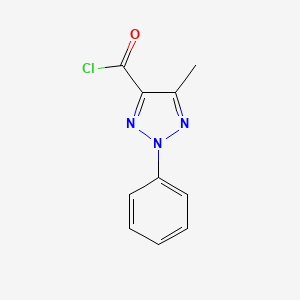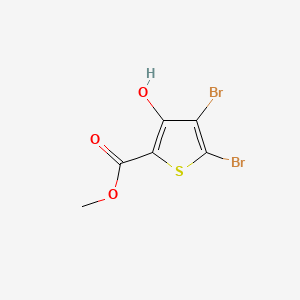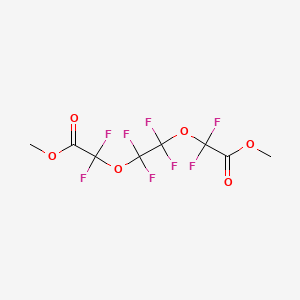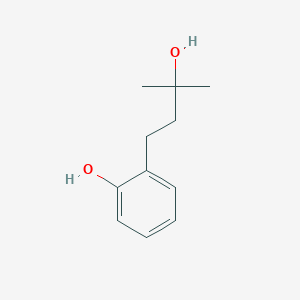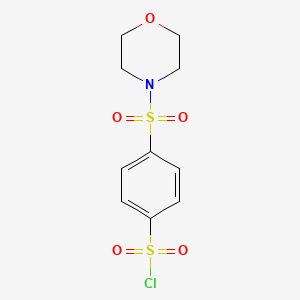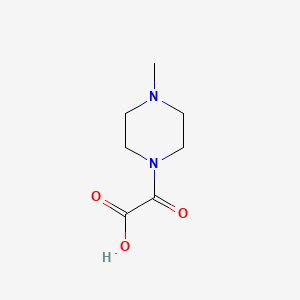
2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid
説明
This would typically include the compound’s systematic name, other names or synonyms it might be known by, and its classification or family of compounds it belongs to.
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It may also include information on the starting materials, reagents, catalysts, and conditions required for the synthesis.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including the arrangement of atoms, the types of bonds between the atoms, and the compound’s stereochemistry if applicable.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include its reactivity with other compounds, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties. This could include its melting point, boiling point, solubility in various solvents, stability, and reactivity.科学的研究の応用
-
Synthesis and Optimization in Drug Development
- Application: This compound is used in the synthesis and optimization of various pharmaceutical compounds.
- Method: It has been utilized in the development of potent and selective PPARgamma agonists, with modifications to its phenyl alkyl ether moiety enhancing solubility and selectivity.
- Results: The modifications to the compound have resulted in enhanced solubility and selectivity.
-
Peptide Synthesis
- Application: The compound has applications in peptide research.
- Method: It was incorporated into the synthesis of a novel dipeptide and subsequently used as a unit in cyclic peptides.
- Results: This demonstrates its versatility in complex molecular constructions.
-
Anticancer Research
- Application: Research has explored the use of derivatives of this compound in the study of anticancer agents.
- Method: A study involving 4-Methylpiperazine-1-carbodithioc acid, a related compound, showed significant in vitro and in vivo anticancer activity.
- Results: This highlights its potential in cancer treatment research.
-
Material Synthesis
- Application: Its utility extends to material synthesis.
- Method: It has been used in the synthesis of specific benzoic acid derivatives.
- Results: These derivatives can serve as intermediates in the production of various materials.
-
Development of Antimicrobial Agents
- Application: The compound plays a role in synthesizing new antimicrobial agents.
- Method: It is particularly used in the production of derivatives that exhibit antibacterial properties.
- Results: The synthesized derivatives have shown antibacterial properties.
-
Anticonvulsant Research
- Application: There is evidence of its application in the development of anticonvulsant drugs.
- Method: Derivatives of 4-Methylpiperazin-1-yl have been synthesized and tested for anticonvulsant activity.
- Results: This contributes to the development of new treatments for epilepsy and related conditions.
-
Antidepressant Research
- Application: The compound has been studied for its potential antidepressant effects .
- Method: In a study, 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2), a related compound, was screened in rodent models of depression . The acute and chronic treatment of the synthetic compound exhibited antidepressant-like effects at lower dose levels in mice forced swim test (FST) .
- Results: This preliminary study points to a serotonergic mechanism behind the antidepressant-like effects of NA-2 and invigorates further investigation of analogous compounds in various other models of depression .
-
Chemical Synthesis
-
Treatment of Schizophrenia
- Application: Derivatives of the compound have been used in the treatment of schizophrenia and related psychoses .
- Method: 2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine, OZPN) is a derivative that has been used in the treatment of schizophrenia .
- Results: The compound is known to exist in three anhydrous polymorphic forms and 56 solvates including four hydrates have been reported .
-
Nucleic Acid Delivery
- Application: The compound has been used in the development of lipid nanoparticle (LNP) delivery technology for gene therapies using DNA plasmid, RNAi, miRNA, mRNA, and gene editing .
- Method: The flexibility and platform nature of LNP enable efficient intracellular delivery of a variety of therapeutic nucleic acids .
- Results: This technology has been granted for clinical applications, including mRNA vaccines against SARS-CoV-2 infections .
-
Electro-Optic Applications
- Application: A derivative of the compound, 1-((4-methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol, has been synthesized and crystallized to investigate its suitability for electro-optic device applications .
- Method: The compound was used to develop a novel Mannich base organic non-linear optical single crystal .
- Results: The compound exhibited blue light emission, confirming its potential for opto-electronic applications .
-
Treatment of Psychoses
- Application: A derivative of the compound, 2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine, OZPN), is used in the treatment of schizophrenia and related psychoses .
- Method: Olanzapine is known to exist in three anhydrous polymorphic forms and 56 solvates including four hydrates .
- Results: This compound has been used successfully in the treatment of schizophrenia and related psychoses .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. It could also include information on how to handle and store the compound safely.
将来の方向性
This could involve discussing potential future research directions or applications for the compound. This could be based on its properties, its reactivity, or its biological activity.
Please note that the availability of this information can vary depending on the compound and how much research has been done on it. For a specific compound like “2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid”, you would need to consult the relevant scientific literature or databases. If you have access to a university library, they can often provide access to these resources. Alternatively, databases like PubChem, ChemSpider, and others might have information on this compound. Please consult with a chemistry professional for more detailed and specific information.
特性
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-8-2-4-9(5-3-8)6(10)7(11)12/h2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHXDMKVURFNSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366001 | |
| Record name | (4-Methylpiperazin-1-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid | |
CAS RN |
717904-36-4 | |
| Record name | (4-Methylpiperazin-1-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 717904-36-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






